1,1,1-Tribromotrifluoroacetone

Description

Contextualization within Halogenated Organic Chemistry Research

Halogenated organic compounds are a cornerstone of modern chemistry, with applications spanning from pharmaceuticals and agrochemicals to materials science. The introduction of halogen atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. beilstein-journals.org Bromine, on the other hand, often serves as a versatile synthetic handle, enabling a wide array of chemical transformations.

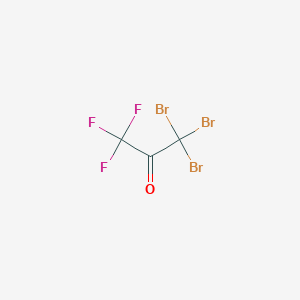

1,1,1-Tribromotrifluoroacetone (C3Br3F3O) is a prime example of a polyhalogenated compound, containing both of these influential halogens. alfa-chemistry.comsynquestlabs.com Its structure presents a fascinating case study for understanding the interplay of different halogen substituents and their collective effect on the reactivity of the central carbonyl group. Research in this area contributes to the broader understanding of how to strategically employ halogenation to fine-tune the properties of organic molecules for specific applications.

Importance of Polyhalogenated Ketones in Contemporary Synthetic Methodologies

Polyhalogenated ketones are valuable building blocks in organic synthesis due to the high reactivity conferred by the electron-withdrawing halogen atoms. ucalgary.cachemistrysteps.com This heightened reactivity makes the carbonyl carbon highly electrophilic and the adjacent carbon-carbon bond susceptible to cleavage under certain conditions. The presence of multiple halogens can also stabilize anionic intermediates, facilitating reactions that might not be feasible with their non-halogenated counterparts. ucalgary.ca

Specifically, ketones with a trihalomethyl group, such as this compound, can participate in haloform-type reactions, where the C-C bond next to the carbonyl is cleaved. chemistrysteps.com This reactivity opens up pathways to the synthesis of a variety of other functionalized molecules. The trifluoromethyl group (CF3) is a particularly sought-after moiety in medicinal chemistry, and reagents that can deliver this group are of high importance. While this compound itself does not directly donate a CF3 group in all reactions, its derivatives and reaction products can be valuable precursors to trifluoromethylated compounds. organic-chemistry.org

The synthetic utility of such ketones is a vibrant area of research, with chemists continually developing new methods to harness their unique reactivity for the construction of complex molecular architectures. These methods are crucial for the efficient synthesis of new drug candidates, agrochemicals, and advanced materials.

Overview of Research Trajectories and Unexplored Facets of this compound

Current research on this compound and related polyhalogenated ketones is multifaceted. One major trajectory involves their use as versatile synthetic intermediates. americanchemicalsuppliers.commdpi.com For example, their reactions with various nucleophiles can lead to a diverse range of products, including halogenated esters, amides, and heterocycles. The development of stereoselective reactions involving these ketones is another active area, aiming to produce chiral molecules with high enantiomeric purity.

Despite the progress made, there are still many unexplored facets of this compound chemistry. A deeper understanding of its reaction mechanisms under different conditions is needed to fully exploit its synthetic potential. For instance, the selective reaction of one halogen over the other, or the controlled participation of either the trifluoromethyl or tribromomethyl group in reactions, remains a challenge.

Furthermore, the potential applications of this compound in areas beyond traditional organic synthesis, such as in the design of new polymers or functional materials, are largely untapped. As our understanding of this unique molecule grows, so too will the innovative applications that emerge from its distinct chemical properties. The continued exploration of this and other polyhalogenated ketones promises to yield new tools and strategies for chemical synthesis and materials science.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C3Br3F3O alfa-chemistry.com |

| Molecular Weight | 348.739 g/mol alfa-chemistry.com |

| CAS Number | 431-91-4 alfa-chemistry.comsynquestlabs.com |

| Boiling Point | 84.7 °C (at 743 mm Hg) vwr.com |

| Density | 2.7 g/cm³ (at 25 °C) vwr.com |

| Synonyms | Tribromotrifluoropropanone, Tribromomethyl trifluoromethyl ketone synquestlabs.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-tribromo-3,3,3-trifluoropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3F3O/c4-2(5,6)1(10)3(7,8)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQXEWCRXCUQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(Br)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267411 | |

| Record name | 1,1,1-Tribromo-3,3,3-trifluoro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-91-4 | |

| Record name | 1,1,1-Tribromo-3,3,3-trifluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tribromo-3,3,3-trifluoro-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Tribromotrifluoroacetone

Historical Perspectives on Perhalogenated Acetone (B3395972) Synthesis

The synthesis of perhalogenated acetones, a class of compounds characterized by the complete substitution of hydrogen atoms with halogens, has a rich history rooted in the development of organic fluorine and chlorine chemistry. Early methods often involved direct, and sometimes aggressive, halogenation of acetone or its partially halogenated derivatives. These reactions were frequently carried out using elemental halogens like chlorine and bromine, often under harsh conditions such as high temperatures or in the presence of strong acids or bases to facilitate the reaction. mdpi.comwikipedia.org

The inherent reactivity of the enol or enolate forms of ketones is the fundamental principle behind these transformations. wikipedia.org In acidic media, the ketone tautomerizes to its enol form, which then reacts with the electrophilic halogen. wikipedia.org Conversely, under basic conditions, a proton is abstracted to form an enolate, which subsequently attacks the halogen. wikipedia.org For perhalogenation, these steps are repeated until all alpha-hydrogens are replaced.

Historically, the synthesis of mixed perhalogenated acetones, containing different halogens, was particularly challenging. The stepwise introduction of different halogens required careful control of reaction conditions to achieve the desired product and avoid mixtures of variously halogenated species. The synthesis of fully halogenated clusters, such as perhalogenated borates, also has a long history, with initial syntheses involving the treatment of boron hydrides with elemental halogens. acs.org These early explorations into perhalogenation laid the groundwork for the more refined synthetic methods developed later for specific and complex molecules like 1,1,1-tribromotrifluoroacetone.

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for this compound have evolved to offer greater selectivity, efficiency, and safety. These routes can be broadly categorized into direct halogenation and multi-step pathways.

Direct Halogenation Strategies and Their Mechanistic Insights

Direct bromination of a suitable trifluoroacetone precursor remains a viable, though challenging, approach for the synthesis of this compound. This method typically involves the reaction of 1,1,1-trifluoroacetone (B105887) with a brominating agent.

The mechanism of direct ketone halogenation is well-understood and proceeds through either an enol or enolate intermediate, depending on the reaction conditions. wikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone undergoes tautomerization to form its enol. The electron-rich double bond of the enol then attacks a molecule of elemental bromine, leading to the formation of the α-bromoketone and hydrogen bromide. This process is repeated until all three α-hydrogens are substituted. Each successive bromination is generally slower than the previous one because the electron-withdrawing bromine atom deactivates the carbonyl group towards further protonation. wikipedia.org

Base-Mediated Halogenation: Under basic conditions, a base abstracts an α-proton to form an enolate ion. The enolate then acts as a nucleophile, attacking a bromine molecule. In contrast to the acid-catalyzed reaction, successive halogenations in basic media are typically faster. The inductive electron-withdrawing effect of the already-substituted halogen makes the remaining α-hydrogens more acidic and thus easier to remove. wikipedia.org This can sometimes lead to the haloform reaction if a methyl ketone is used. wikipedia.org

Common brominating agents for direct halogenation include elemental bromine (Br₂) and N-bromosuccinimide (NBS). mdpi.comsci-hub.se The choice of solvent is also critical, with acetic acid often used for acid-catalyzed reactions and solvents like dimethyl sulfoxide (B87167) (DMSO) being effective for reactions involving N-halosuccinimides. mdpi.comsci-hub.se

Multi-Step Synthetic Pathways from Precursor Compounds

Given the challenges of controlling direct tribromination, multi-step synthetic sequences are often preferred for the synthesis of this compound. These pathways offer greater control over the introduction of the bromine atoms. A common strategy involves starting with a precursor that already contains the trifluoromethyl group and a suitable functional group that can be converted to the tribromomethyl group.

One potential precursor is 1,1,1-trifluoroacetone itself. google.com A hypothetical multi-step synthesis might involve the following general steps:

Initial Bromination: A controlled monobromination of 1,1,1-trifluoroacetone to produce 3-bromo-1,1,1-trifluoroacetone (B149082). bldpharm.com

Further Bromination: Subsequent bromination steps to yield 3,3-dibromo-1,1,1-trifluoroacetone and finally this compound. bldpharm.com

The development of multi-step organic synthesis has been crucial for creating complex molecules, allowing for the sequential transformation of functional groups. youtube.commasterorganicchemistry.com This often involves the use of protecting groups to prevent unwanted side reactions. youtube.com For instance, if a molecule contains multiple reactive sites, one might be temporarily protected while another is being modified. youtube.com

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of less hazardous reagents and solvents, as well as developing catalytic and more atom-economical processes. wikipedia.orgchemistryviews.org

For the synthesis of halogenated ketones, this has led to research into alternatives to elemental halogens, which are toxic and corrosive. chemistryviews.org N-halosuccinimides, such as NBS, are considered greener alternatives as they are solid, easier to handle, and the succinimide (B58015) byproduct can often be recycled. sci-hub.se

Other green approaches include:

Catalyst-Free Reactions: Some methods have been developed for the α-halogenation of ketones that proceed without a catalyst, for example, using N-halosuccinimides in DMSO. sci-hub.se

Photochemical Synthesis: Light-induced reactions can offer a milder and more selective alternative to traditional thermal methods. chemistryviews.org For example, photochemical methods have been developed for the synthesis of α-haloketones using a photocatalyst and a less hazardous halogen source. chemistryviews.org

Ionic Liquids: Room temperature ionic liquids have been investigated as environmentally benign reaction media for ketone halogenation, replacing volatile and polluting organic solvents. wikipedia.org

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and waste. Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.

Solvent: The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction mechanism. chemistryviews.org

Catalyst: The type and amount of catalyst can have a profound impact on the reaction's efficiency.

Stoichiometry of Reagents: The molar ratio of the reactants needs to be carefully controlled to ensure complete reaction and avoid the formation of byproducts.

The following table provides a hypothetical example of how reaction parameters could be optimized for a direct bromination reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Brominating Agent | Br₂ | NBS | Br₂ |

| Catalyst | Acetic Acid | None | HBr |

| Solvent | Acetic Acid | DMSO | Dichloromethane |

| Temperature | 60 °C | Room Temperature | 40 °C |

| Yield | Moderate | High | Moderate-High |

Advanced Techniques for Product Isolation and Purification

After the synthesis is complete, the crude product must be isolated and purified to remove any unreacted starting materials, catalysts, and byproducts. Common techniques for the purification of organic compounds include:

Extraction: This is often the first step to separate the product from the reaction mixture.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. sci-hub.se

Distillation: For volatile compounds, distillation can be an effective purification method.

Crystallization: If the product is a solid, crystallization from a suitable solvent can yield a highly pure product.

The choice of purification method will depend on the physical properties of this compound and the impurities present. Given its likely high boiling point and polarity, a combination of extraction and column chromatography would be a probable purification strategy.

Reactivity and Reaction Mechanisms of 1,1,1 Tribromotrifluoroacetone

Nucleophilic Additions and Substitutions Involving the Carbonyl Group

The carbonyl group in 1,1,1-tribromotrifluoroacetone is highly susceptible to nucleophilic attack due to the strong inductive effect of the adjacent halogenated groups. masterorganicchemistry.com This enhanced electrophilicity drives a variety of addition and substitution reactions.

Reactions with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Enolates, Malonate Derivatives)

The reaction of this compound with carbon-centered nucleophiles leads to the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Grignard Reagents: While specific studies on the reaction of this compound with Grignard reagents are not extensively detailed in the provided search results, the general reactivity of ketones with Grignard reagents involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon. This typically results in the formation of a tertiary alcohol after acidic workup. The high electrophilicity of the carbonyl carbon in this compound would be expected to facilitate this reaction.

Enolates: Enolates, being potent carbon nucleophiles, readily react with electrophilic carbonyl compounds. libretexts.orgoxfordsciencetrove.com The reaction of an enolate with this compound would proceed via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. oxfordsciencetrove.com Subsequent protonation would yield a β-hydroxy ketone derivative. The specific product would depend on the structure of the enolate used. By carefully controlling reaction conditions, it is possible to favor the formation of either the kinetic or thermodynamic enolate, which can lead to different products. masterorganicchemistry.com

Malonate Derivatives: Malonate derivatives, such as diethyl malonate, can be deprotonated to form a stabilized enolate. This enolate can then act as a nucleophile in a reaction with this compound. This type of reaction, a variation of the aldol (B89426) condensation, would result in the formation of a new carbon-carbon bond and the creation of a more complex molecular architecture. ucsb.edu

| Nucleophile | General Reaction Type | Expected Product Type |

|---|---|---|

| Grignard Reagents | Nucleophilic Addition | Tertiary Alcohol |

| Enolates | Aldol-type Addition | β-Hydroxy Ketone |

| Malonate Derivatives | Knoevenagel-type Condensation | α,β-Unsaturated Ketone (after dehydration) |

Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-Based Species)

This compound also readily reacts with a variety of heteroatom-centered nucleophiles.

Oxygen-Based Nucleophiles: Reactions with oxygen nucleophiles like water and alcohols are typically reversible and acid-catalyzed. wizeprep.comlibretexts.org The addition of water leads to the formation of a hydrate (B1144303), while alcohols yield hemiacetals and subsequently acetals under acidic conditions. libretexts.orgpressbooks.pub The formation of these adducts is driven by the activation of the carbonyl group through protonation. wizeprep.com

Nitrogen-Based Nucleophiles: Nitrogen nucleophiles, such as primary and secondary amines, react with ketones to form imines and enamines, respectively. The reaction with this compound is expected to follow this general pathway, likely accelerated by the electrophilic nature of the carbonyl carbon.

Sulfur-Based Nucleophiles: Sulfur nucleophiles, like thiols, are generally more nucleophilic than their oxygen counterparts. Their reaction with this compound would lead to the formation of thioacetals, which are valuable functional groups in organic synthesis due to their stability and utility as protecting groups.

Electrophilic Transformations and Halogen Exchange Reactions

While the primary reactivity of this compound is centered around its electrophilic carbonyl group, the halogen atoms can also participate in certain transformations.

Halogen exchange reactions, such as the Finkelstein reaction, typically involve the conversion of alkyl chlorides or bromides to iodides. allrounder.ai Although direct halogen exchange on the tribromomethyl group of this compound is not extensively documented in the provided results, such transformations are theoretically possible under specific conditions, potentially involving metal-halogen exchange mechanisms. wikipedia.orgresearchgate.netcsic.es These reactions often require a suitable metal catalyst and are influenced by the nature of the solvent and other reaction parameters. csic.esnih.gov The relative reactivity of the carbon-halogen bonds follows the trend I > Br > Cl > F, suggesting that the bromine atoms in this compound would be more susceptible to exchange than the fluorine atoms. wikipedia.org

Radical Reaction Pathways and Intermediate Species

The carbon-bromine bonds in this compound can undergo homolytic cleavage under radical conditions, typically initiated by heat or light in the presence of a radical initiator. libretexts.org This would generate a tribromomethyl radical and a trifluoroacetyl radical. These highly reactive radical intermediates can then participate in various radical reactions, such as addition to alkenes or hydrogen abstraction. libretexts.orgnih.gov The formation and subsequent reactions of these radical species open up alternative synthetic pathways that are distinct from the ionic reactions at the carbonyl group. For instance, radical cyclization reactions initiated by the formation of a carbon-centered radical are a powerful tool for the construction of cyclic molecules. libretexts.org

| Reaction Type | Initiation | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Radical Addition | Thermal/Photochemical | Tribromomethyl radical | Functionalized alkanes |

| Hydrogen Abstraction | Thermal/Photochemical | Tribromomethyl radical | Bromoform (B151600) and other halogenated methanes |

Rearrangement Reactions and Cycloaddition Chemistry

The highly functionalized structure of this compound and its reaction products could potentially undergo various rearrangement reactions. allen.inslideshare.net For example, intermediates formed from nucleophilic additions might be susceptible to rearrangements like the Pinacol rearrangement if a diol intermediate is formed. researchgate.net Another possibility is the Favorskii rearrangement, which involves the treatment of α-halo ketones with a base to yield rearranged carboxylic acid derivatives. allen.in

While direct participation of this compound in cycloaddition reactions is not a primary reaction pathway, its derivatives could be employed in such transformations. For instance, an α,β-unsaturated ketone formed from a condensation reaction could act as a dienophile in a Diels-Alder reaction.

Chemo-, Regio-, and Stereoselectivity in Organic Transformations

Controlling selectivity is a critical aspect of modern organic synthesis. rsc.orgnih.gov In reactions involving this compound, several selectivity issues can arise.

Mechanistic Investigations through Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms, including the identification of rate-determining steps and the characterization of intermediates. synquestlabs.com While specific experimental data for this compound is scarce, the theoretical application of these methods can be discussed in the context of analogous halogenated ketones.

Kinetic Studies

Kinetic studies involve measuring reaction rates under varying conditions of reactant concentrations, temperature, and catalysts. The rate law derived from these experiments provides critical information about the molecularity of the rate-determining step. libretexts.org

For a hypothetical reaction of this compound with a nucleophile, a kinetic study could reveal whether the reaction follows a first-order or second-order rate law. For instance, in base-catalyzed reactions of ketones, the rate can be dependent on both the ketone and the base concentration, suggesting the formation of an enolate in the rate-determining step. nih.gov

A generalized reaction and a hypothetical rate law are presented below:

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (Nu⁻)

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | k (0.1) (0.1) |

| 2 | 0.2 | 0.1 | k (0.2) (0.1) |

| 3 | 0.1 | 0.2 | k (0.1) (0.2) |

| This table illustrates a hypothetical second-order reaction. The actual rate law would need to be determined experimentally. |

Isotopic Labeling Studies

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its fate during the reaction. This technique is particularly useful for distinguishing between different mechanistic pathways. synquestlabs.com

For ketones, deuterium (B1214612) exchange at the α-carbon is a classic example of an isotopic labeling experiment. libretexts.org If this compound were capable of enolization, treating it with a deuterated solvent (like D₂O) in the presence of an acid or base catalyst would lead to the incorporation of deuterium at the α-position, if any acidic protons were present. However, this compound lacks α-hydrogens, making this specific type of study irrelevant.

Alternatively, isotopic labeling could be employed in other ways. For example, using a nucleophile labeled with an isotope could help track its addition to the carbonyl carbon. Furthermore, if the compound were to undergo a reaction involving the cleavage of a carbon-bromine bond, the kinetic isotope effect could be studied by synthesizing this compound with a heavier bromine isotope.

A significant reaction for polyhalogenated ketones is the haloform reaction, where a methyl ketone is converted to a carboxylate and a haloform in the presence of a base. nih.gov While this compound is not a methyl ketone, the presence of the tribromomethyl group suggests that a similar cleavage might be possible under certain conditions. Isotopic labeling of the hydroxide (B78521) ion (e.g., using ¹⁸O) could determine if the oxygen in the resulting carboxylate comes from the hydroxide or the water solvent.

Table 2: Potential Isotopic Labeling Studies for this compound

| Study Type | Isotope Used | Information Gained |

| Nucleophilic Addition | ¹⁸O in H₂O or Nu⁻ | To determine the origin of the oxygen atom in the product of hydration or nucleophilic attack. |

| C-Br Bond Cleavage | ⁸¹Br | To probe the kinetic isotope effect and determine if C-Br bond breaking is involved in the rate-determining step. |

| This table presents hypothetical studies that could provide mechanistic insights. |

Advanced Applications of 1,1,1 Tribromotrifluoroacetone in Organic Synthesis

Strategic Role as a Synthetic Intermediate for Selective Bromine and Trifluoromethyl Group Introduction

While specific protocols detailing the use of 1,1,1-tribromotrifluoroacetone as a reagent for selective bromination or trifluoromethylation are not extensively documented, its structure suggests potential as a dual-functionality intermediate. The presence of a trifluoromethyl group and three bromine atoms on adjacent carbons makes it a candidate for reactions where these moieties are introduced into organic molecules.

For comparison, other trifluoromethylated compounds are widely used. For instance, trifluoromethyl ketones can serve as precursors in the synthesis of various trifluoromethylated heterocycles and complex molecules. nih.gov Similarly, bromoform (B151600) (tribromomethane) is utilized as an intermediate in the production of some pharmaceuticals. lookchem.com The reactivity of the C-Br bonds in this compound could theoretically be exploited for radical or nucleophilic substitution reactions to introduce bromine, although selective introduction of a single bromine atom would require carefully controlled reaction conditions to compete with the reactivity of the other two bromine atoms.

Utility in the Construction of Diverse Heterocyclic Systems

The construction of fluorinated heterocycles is a significant area of research in medicinal and materials chemistry. uzh.ch Polyfluoroalkyl thiocarbonyl compounds, for example, are effective dienophiles in [4+2]-cycloaddition reactions for synthesizing sulfur-containing heterocycles. uzh.ch

Contributions to Asymmetric and Stereoselective Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The asymmetric hydrogenation of a related compound, 1,1,1-trifluoroacetone (B105887), to produce enantiomerically pure (S)-1,1,1-trifluoro-2-propanol is a well-established process. google.com This alcohol is a key building block for certain active pharmaceutical ingredients (APIs). google.com

Table 1: Catalytic Systems for Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

| Catalyst Type | Ligand/Amine | Base Requirement | Outcome |

|---|---|---|---|

| Ruthenium Phosphine Complex | Chiral Diphosphine Ligand | Weak Base Required | High enantiomeric excess of (S)-1,1,1-trifluoro-2-propanol |

This data is based on the asymmetric hydrogenation of 1,1,1-trifluoroacetone and is presented to illustrate the types of stereoselective transformations that ketones with similar structures can undergo. google.com

For this compound, its prochiral ketone center could theoretically be a target for asymmetric reduction to produce a chiral alcohol. The bulky and electron-withdrawing tribromomethyl group would likely present unique steric and electronic challenges for catalyst design compared to the methyl group in 1,1,1-trifluoroacetone.

Integration into Electrocatalytic and Photoredox Methodologies

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the activation of stable molecules under mild conditions. For example, photoredox methods have been developed to activate CCl3F to functionalize alkenes. researchgate.net These reactions often proceed through radical intermediates.

While no specific studies on the photoredox or electrocatalytic reactions of this compound have been reported, its structure suggests potential reactivity pathways. The carbon-bromine bonds could be susceptible to reductive cleavage under photoredox or electrocatalytic conditions to generate radical or anionic intermediates. These intermediates could then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. The high reduction potential of C-Br bonds would be a key parameter in designing such transformations.

Applications in Complex Natural Product Synthesis and Medicinal Chemistry Building Blocks

Fluorinated compounds play a crucial role in medicinal chemistry, often enhancing properties like metabolic stability and bioavailability. nordmann.global Trifluoromethyl ketones, for instance, are recognized as important enzyme inhibitors and versatile synthons for preparing more complex molecules. nih.gov

A single source notes that this compound may be used in the synthesis of potent proteosome inhibitors, although no specific details or references are provided. americanchemicalsuppliers.com This suggests its potential as a specialized building block in medicinal chemistry. The combination of the trifluoromethyl group and the reactive tribromomethyl moiety could be leveraged to synthesize complex, highly functionalized molecules that are otherwise difficult to access.

Spectroscopic Characterization of 1,1,1 Tribromotrifluoroacetone

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the molecular vibrations of a compound. wallonie.be These vibrations are unique to the bonds and functional groups present, acting as a molecular fingerprint. upi.edu For 1,1,1-Tribromotrifluoroacetone, these methods are essential for confirming the presence of its key structural motifs and understanding the interplay between its electron-withdrawing substituents.

The FT-IR and Raman spectra of this compound are expected to be dominated by vibrations associated with the carbonyl group (C=O), the carbon-fluorine (C-F) bonds, and the carbon-bromine (C-Br) bonds.

Carbonyl (C=O) Stretching: The C=O stretching vibration is one of the most prominent features in the infrared spectrum of a ketone. mdpi.com For typical ketones, this band appears in the range of 1700-1725 cm⁻¹. However, in this compound, the presence of highly electronegative trifluoromethyl and tribromomethyl groups significantly influences the electronic environment of the carbonyl group. These electron-withdrawing groups are expected to increase the frequency of the C=O stretching vibration due to an inductive effect. Therefore, the C=O band for this molecule would be anticipated at a higher wavenumber, likely in the region of 1740-1780 cm⁻¹.

Carbon-Fluorine (C-F) Stretching: The C-F bonds of the trifluoromethyl group give rise to strong and characteristic absorption bands in the infrared spectrum. biomaterial.com.br These are typically found in the 1000-1400 cm⁻¹ region. Due to the presence of three fluorine atoms on a single carbon, both symmetric and asymmetric stretching modes are expected, resulting in multiple strong bands.

Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibrations occur at lower frequencies due to the larger mass of the bromine atom. biomaterial.com.br These bands are typically observed in the 500-700 cm⁻¹ range and are often strong in intensity. uci.edu

The table below summarizes the expected characteristic absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretching | 1740 - 1780 | Strong |

| C-F | Asymmetric & Symmetric Stretching | 1000 - 1400 | Strong, Multiple Bands |

| C-Br | Stretching | 500 - 700 | Strong |

| C-C | Stretching | 1200 - 800 | Medium to Weak |

This table is based on established group frequencies and the expected inductive effects of the substituents.

A detailed analysis of the vibrational modes can provide information on the molecule's three-dimensional structure and conformational preferences. lumenlearning.com this compound has a central C-C-C backbone, and rotation around the C-C single bonds can lead to different conformers. The stability of these conformers is governed by steric and electronic interactions between the bulky tribromomethyl group and the trifluoromethyl group. saskoer.ca

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to perform a full vibrational analysis. nih.gov These calculations can predict the vibrational frequencies and intensities for different possible conformers. By comparing the calculated spectra with the experimental FT-IR and Raman data, the most stable conformation of the molecule in the gas phase or in solution can be determined. mdpi.com For acyclic molecules like this one, the staggered conformations are generally more stable than the eclipsed ones to minimize torsional strain. lumenlearning.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. emerypharma.com

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. compoundchem.com The structure of this compound (Br₃C-CO-CF₃) contains no hydrogen atoms. Consequently, its ¹H NMR spectrum is expected to show no signals. The absence of signals in the ¹H NMR spectrum is a key piece of evidence confirming the proposed structure.

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. ceitec.cz For this compound, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the three different carbon environments.

Carbonyl Carbon (C=O): The carbonyl carbon of ketones typically resonates in the downfield region of the spectrum, usually between 190-220 ppm. careerendeavour.com The high degree of halogen substitution in this compound will influence this chemical shift.

Trifluoromethyl Carbon (-CF₃): This carbon is directly attached to three highly electronegative fluorine atoms. This causes a significant downfield shift. Furthermore, the signal for this carbon will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The typical range for a -CF₃ group attached to a carbonyl is approximately 110-120 ppm.

Tribromomethyl Carbon (-CBr₃): This carbon is attached to three bromine atoms. The chemical shift will be influenced by the heavy atom effect of bromine and its electronegativity. This signal is expected to appear at a much higher field (more shielded) compared to the other carbons, likely in the range of 30-50 ppm.

The predicted ¹³C NMR data is summarized below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C =O | 170 - 190 | Singlet |

| -C F₃ | 110 - 120 | Quartet (¹J_CF) |

| -C Br₃ | 30 - 50 | Singlet |

This table provides predicted values based on general ¹³C NMR principles and data for analogous halogenated ketones. chemicalbook.comdocbrown.info

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. numberanalytics.com The ¹⁹F nucleus has 100% natural abundance and a high magnetogyric ratio, making this technique particularly powerful. numberanalytics.com

For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is typically referenced against a standard like CFCl₃ (trichlorofluoromethane), which is set to 0 ppm. The chemical shift for a -CF₃ group adjacent to a carbonyl is generally found in the range of -70 to -85 ppm. uq.edu.au The absence of any other fluorine or hydrogen atoms in the molecule means this signal will appear as a singlet.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CF ₃ | -70 to -85 | Singlet |

This table provides predicted values based on established ¹⁹F NMR chemical shift ranges. sigmaaldrich.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound. memphis.edu For this compound, the most distinctive feature in its mass spectrum is the isotopic pattern of the molecular ion, which arises from the presence of three bromine atoms. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org

A molecule containing three bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺• and any bromine-containing fragments. youtube.comneu.edu.tr This cluster will consist of four main peaks at M, M+2, M+4, and M+6, with relative intensities following a binomial distribution, approximately in the ratio of 1:3:3:1. youtube.comchromatographyonline.com This pattern is a definitive signature for the presence of three bromine atoms.

The molecular ions are energetically unstable and can break up into smaller fragments. libretexts.org The fragmentation of ketones is well-understood and primarily involves α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org For this compound, two primary α-cleavage pathways are expected:

Cleavage of the C-C bond between the carbonyl group and the -CF₃ group, leading to the formation of a [CBr₃]⁺ ion and a neutral CF₃CO• radical.

Cleavage of the C-C bond between the carbonyl group and the -CBr₃ group, resulting in a [CF₃CO]⁺ ion (acylium ion) and a neutral CBr₃• radical. The stability of the acylium ion makes this a very common fragmentation pathway for ketones. libretexts.org

Further fragmentation can occur through the loss of bromine or fluorine atoms from these initial fragments.

Table 2: Predicted Mass Spectrometry Data for this compound (C₃Br₃F₃O)

| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description | Isotopic Pattern |

|---|---|---|---|

| 344, 346, 348, 350 | [C₃Br₃F₃O]⁺• | Molecular Ion (M⁺•) | 1:3:3:1 ratio |

| 249, 251, 253 | [CBr₃]⁺ | α-cleavage product | 1:2:1 ratio |

| 97 | [CF₃CO]⁺ | α-cleavage product (Acylium ion) | Single peak |

Advanced Spectroscopic Methods (e.g., X-ray Crystallography for Solid-State Structures)

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-Br Bond Length | Distance between Carbon and Bromine | ~1.93 Å |

| C-F Bond Length | Distance between Carbon and Fluorine | ~1.35 Å |

| C-C Bond Length | Distance between the two sp³ carbons | ~1.54 Å |

| C=O Bond Length | Length of the carbonyl double bond | ~1.20 Å |

| Br-C-Br Angle | Angle within the tribromomethyl group | ~109.5° |

| F-C-F Angle | Angle within the trifluoromethyl group | ~109.5° |

Mathematical and Computational Methods for Spectroscopic Data Interpretation

Modern spectroscopic analysis is frequently augmented by computational chemistry, which has become a vital tool for the interpretation and prediction of spectroscopic data. nih.gov Density Functional Theory (DFT) is a particularly powerful method used to calculate various molecular properties, including NMR chemical shifts, with a high degree of accuracy. researchgate.netd-nb.infomdpi.com

For this compound, DFT calculations can be employed to:

Predict NMR Spectra: Theoretical calculations of ¹³C and ¹⁹F chemical shifts can aid in the assignment of experimental spectra. By comparing the calculated shifts for a proposed structure with the experimental data, the structural assignment can be confirmed with greater confidence. youtube.com Accounting for relativistic effects may be necessary for high accuracy in predicting the chemical shift of the carbon atom bonded to the heavy bromine atoms. researchgate.net

Analyze Vibrational Spectra: DFT can compute the vibrational frequencies corresponding to IR and Raman spectra. This allows for the assignment of specific absorption bands to particular molecular motions (e.g., C=O stretch, C-F stretch, C-Br stretch), providing a deeper understanding of the molecule's vibrational properties.

Determine Stable Conformations: Computational methods can be used to calculate the energies of different possible conformations of a molecule, identifying the most stable structure, which is crucial for accurate spectroscopic prediction.

The synergy between experimental measurement and computational prediction provides a robust framework for structural elucidation.

Table 4: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Experimental δ (ppm) | DFT-Calculated δ (ppm) |

|---|---|---|

| C=O | ~175 | ~174.5 |

| -CF₃ | ~118 (quartet) | ~117.8 |

Theoretical and Computational Studies of 1,1,1 Tribromotrifluoroacetone

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and molecular geometry of molecules. For 1,1,1-Tribromotrifluoroacetone, DFT calculations would be expected to provide key insights into its fundamental properties.

The geometry of this compound is anticipated to be characterized by a central carbonyl group bonded to a tribromomethyl (-CBr₃) and a trifluoromethyl (-CF₃) group. The molecular geometry around the carbonyl carbon is predicted to be trigonal planar, with bond angles close to 120 degrees, a typical feature of ketone groups. The presence of bulky and highly electronegative halogen atoms (bromine and fluorine) would significantly influence the bond lengths and angles. Specifically, the C-C bonds connecting the halogenated methyl groups to the carbonyl carbon are likely to be elongated due to steric hindrance and electrostatic repulsion between the halogen atoms.

The electronic structure will be dominated by the strong electron-withdrawing effects of both the tribromomethyl and trifluoromethyl groups. This would render the carbonyl carbon highly electrophilic. Natural Bond Orbital (NBO) analysis, a common computational tool, would likely show significant positive charge on the carbonyl carbon and negative charges on the oxygen and halogen atoms.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.19 Å |

| C-C(Br₃) Bond Length | ~1.55 Å |

| C-C(F₃) Bond Length | ~1.54 Å |

| C-Br Bond Length | ~1.93 Å |

| C-F Bond Length | ~1.34 Å |

| O=C-C Angle | ~125° |

| C-C-C Angle | ~110° |

Note: These are estimated values based on typical bond lengths and angles in similar halogenated ketones and are subject to variation based on the specific computational method and basis set used.

Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces

Computational modeling is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface (PES). For this compound, a key area of interest would be its reactions with nucleophiles, given the high electrophilicity of its carbonyl carbon.

DFT calculations can be employed to model the reaction pathways of nucleophilic addition to the carbonyl group. researchgate.net The calculations would involve locating the transition state structures and calculating the activation energies for these reactions. It is expected that the addition of a nucleophile would occur preferentially from the less sterically hindered face of the molecule. The reaction mechanism for the base-catalyzed halogenation of ketones is a well-studied area that could provide a framework for understanding reactions involving the enolate form of this compound. researchgate.net

Furthermore, computational studies could explore the possibility of haloform-type reactions, where the C-C(Br₃) bond is cleaved. The stability of the resulting tribromomethyl anion (or its protonated form, bromoform) would be a key factor in determining the feasibility of this pathway. The potential energy surface would reveal the relative energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into their dynamics and intermolecular interactions. wikipedia.orgnih.gov For this compound, MD simulations could be used to understand its behavior in different solvent environments and its interactions with other molecules.

In a condensed phase, the strong dipole moment of this compound, arising from the polar C=O, C-F, and C-Br bonds, would lead to significant dipole-dipole interactions. MD simulations could model the solvation shell around the molecule in various solvents, revealing the preferred orientation of solvent molecules and the strength of intermolecular interactions.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is another important aspect that could be investigated using MD simulations. nih.gov The bromine atoms in this compound could potentially act as halogen bond donors, interacting with Lewis basic sites on other molecules. Computational studies on the activation of carbonyl compounds through halogen bonding suggest that this could be a significant interaction for this molecule. researchgate.net

Prediction of Spectroscopic Parameters and Spectral Simulation

Computational chemistry methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. rsc.orgresearchgate.net For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra would be highly valuable.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The most prominent peak in the IR spectrum would be the C=O stretching frequency, which is expected to be at a higher wavenumber than in acetone (B3395972) due to the electron-withdrawing effect of the halogen atoms. Other characteristic peaks would include the C-F and C-Br stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the tribromomethyl carbon. The chemical shift of the carbonyl carbon would be significantly downfield due to the deshielding effect of the adjacent electronegative groups. The ¹⁹F NMR spectrum would show a single resonance for the three equivalent fluorine atoms. Relativistic effects can be significant in predicting the NMR chemical shifts of carbon atoms bonded to heavy halogens like bromine. researchgate.net

Mass Spectrometry: While not directly a computational prediction in the same vein as IR or NMR, the fragmentation patterns in mass spectrometry can be rationalized using computational chemistry by calculating the stabilities of different fragment ions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Estimated Value/Region |

| IR | C=O Stretch | 1750 - 1780 cm⁻¹ |

| IR | C-F Stretch | 1100 - 1300 cm⁻¹ |

| IR | C-Br Stretch | 500 - 600 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | 180 - 190 ppm |

| ¹³C NMR | Trifluoromethyl Carbon (-CF₃) | 115 - 125 ppm (quartet due to ¹JCF coupling) |

| ¹³C NMR | Tribromomethyl Carbon (-CBr₃) | 30 - 40 ppm |

| ¹⁹F NMR | -CF₃ | -70 to -80 ppm (relative to CFCl₃) |

Note: These are estimated values based on trends observed in related halogenated compounds.

Elucidation of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry provides a powerful framework for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. acs.org For a series of halogenated acetones, including this compound, computational methods can be used to correlate molecular properties with their chemical reactivity.

By systematically varying the halogen substituents (e.g., comparing 1,1,1-trichlorotrifluoroacetone, this compound, and 1,1,1-triiodotrifluoroacetone), one could computationally investigate trends in properties such as:

Electrophilicity of the carbonyl carbon: This can be quantified by calculating the partial charge on the carbon atom or the energy of the lowest unoccupied molecular orbital (LUMO). A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

Bond dissociation energies: Calculating the C-C and C-X (X = F, Br) bond dissociation energies can provide insights into the thermal stability and potential fragmentation pathways of the molecule.

Acidity of α-protons (if present): For halogenated ketones with α-protons, computational methods can predict their pKa values, which is crucial for understanding enolate formation and related reactions. While this compound lacks α-protons, this approach is vital for understanding the reactivity of related compounds.

These computational studies can help in designing molecules with desired reactivity for specific applications, such as in organic synthesis or materials science. The insights gained from such studies on related compounds can be extrapolated to predict the reactivity of this compound.

Synthesis and Reactivity of Derivatives and Analogues of 1,1,1 Tribromotrifluoroacetone

Systematic Studies of Monobrominated and Dibrominated Trifluoroacetones (e.g., 3-Bromo-1,1,1-trifluoroacetone (B149082), 3,3-Dibromo-1,1,1-trifluoropropan-2-one)

Systematic studies of brominated derivatives of 1,1,1-trifluoroacetone (B105887) have elucidated their synthesis and characteristic reactivity, establishing them as versatile building blocks in organic chemistry.

3-Bromo-1,1,1-trifluoroacetone

Also known as 3-Bromo-1,1,1-trifluoro-2-propanone, this monobrominated ketone is a key reagent for introducing the trifluoromethyl (CF₃) group into various molecular structures. evitachem.comguidechem.com Its chemical formula is C₃H₂BrF₃O and its structure features a reactive carbonyl group, a bromine atom on the adjacent carbon, and a stable trifluoromethyl group.

Synthesis: The synthesis of 3-Bromo-1,1,1-trifluoroacetone can be achieved through several routes. A common method is the direct bromination of 1,1,1-trifluoroacetone. evitachem.com This electrophilic substitution reaction replaces an α-hydrogen with bromine and can be carried out using different brominating agents and conditions:

Bromine with a Lewis Acid Catalyst: Reacting 1,1,1-trifluoroacetone with bromine in a solvent like dichloromethane, catalyzed by FeBr₃ or AlCl₃, yields the monobrominated product.

Bromine in Sulfuric Acid: The reaction of 1,1,1-trifluoroacetone with bromine in concentrated sulfuric acid is another effective method. chemicalbook.comrsc.org

N-Bromosuccinimide (NBS): NBS serves as a safer alternative to liquid bromine, particularly for larger-scale synthesis. The reaction can be initiated by azobisisobutyronitrile (AIBN) in a solvent like anhydrous tetrahydrofuran (B95107) (THF).

Reactivity: The strong electrophilic nature of 3-bromo-1,1,1-trifluoroacetone, enhanced by the electron-withdrawing trifluoromethyl group, governs its reactivity. evitachem.com It readily participates in several key reaction types:

Nucleophilic Addition: The carbonyl carbon is highly susceptible to attack by nucleophiles. evitachem.comguidechem.com

Nucleophilic Substitution: The bromine atom acts as a good leaving group and can be displaced by various nucleophiles, allowing for the creation of diverse derivatives. evitachem.com For instance, it reacts with the potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to produce ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate. evitachem.com

Heterocycle Synthesis: It is a valuable precursor for synthesizing heterocyclic compounds. For example, it reacts with heteroarylamines, such as 2-aminopyridine, to form trifluoromethyl-substituted imidazo[1,2-a]pyridines. researchgate.net

3,3-Dibromo-1,1,1-trifluoropropan-2-one

This compound, also referred to as 1,1-Dibromo-3,3,3-trifluoroacetone, is a dibrominated analogue that serves as a reagent for more complex synthetic transformations. fluoromart.combiosynth.comcymitquimica.com

Synthesis: The synthesis of 3,3-dibromo-1,1,1-trifluoropropan-2-one typically involves the further bromination of 1,1,1-trifluoroacetone. McBee and Burton reported its synthesis by reacting 1,1,1-trifluoroacetone with bromine in concentrated sulfuric acid. rsc.org It can also be formed by the reaction of ketones with bromine in a sodium acetate-acetic acid medium. rsc.org

Reactivity: 3,3-Dibromo-1,1,1-trifluoropropan-2-one is a highly reactive intermediate used in the synthesis of various chemical compounds, particularly heterocycles. oakwoodchemical.com

Trifluoroacetylation: It can act as a trifluoroacetylation reagent. A transition-metal-free coupling reaction using this compound has been developed for the efficient synthesis of trifluoroacetylaniline compounds. researchgate.net

Synthesis of Heterocycles: It is a key reagent for building complex heterocyclic systems.

It readily forms trifluoropyruvaldehyde hydrate (B1144303) in the presence of aqueous sodium acetate, an intermediate useful for synthesizing fused pyrazine (B50134) derivatives. fluoromart.comoakwoodchemical.com

It is used in the synthesis of trifluoromethyl-substituted imidazoles. rsc.org

It undergoes intramolecular Diels-Alder cycloaddition with S-methylthiosemicarbazide to prepare 3-methylthio-6-trifluoromethyl-1,2,4-triazine. oakwoodchemical.com

It is also employed in the preparation of pyridazinone derivatives and 3,4-disubstituted pyrazole (B372694) analogues. oakwoodchemical.com

Exploration of Other Halogenated Trifluoroacetone Analogues

Research has extended beyond brominated derivatives to explore other halogenated analogues of trifluoroacetone, broadening the range of available synthetic tools. These analogues often feature chlorine or a combination of different halogens, each imparting distinct properties and reactivity.

1,1-Dichloro-3,3,3-trifluoroacetone: This is a chlorinated analogue that can be produced through processes involving the fluorination of pentachloroacetone (B130051) followed by hydrogenolysis. google.com Like its brominated counterparts, it serves as a raw material in synthetic chemistry. google.com

α,β-Unsaturated Trifluoromethyl Ketones: These compounds, such as 2,2-dibromovinyltrifluoromethyl ketone and its dichloro-analogue, are important synthetic intermediates. umich.edu They can be synthesized by the trifluoroacylation of alkenes like 1,1-dichloroethene using trifluoroacetyl bromide or chloride in the presence of aluminum halides. umich.edusemanticscholar.org The choice of the aluminum halide (AlBr₃ or AlCl₃) can selectively determine whether the bromo- or chloro-vinyl ketone is formed. umich.edusemanticscholar.org

Mixed Halogenated Ketones: The synthesis of trifluoroacetone itself can proceed through various halogenated intermediates. For example, a process for producing 1,1,1-trifluoroacetone involves the hydrogenolysis of a halogenated trifluoroacetone, which may contain impurities like 1,3-dichloro-1,1,3-trifluoroacetone or 1,1,3-trichloro-1,3,3-trifluoroacetone. google.com

The exploration of these varied halogenated analogues provides a wide palette of reactants for organic synthesis, with the specific halogen atoms influencing the compound's stability, electrophilicity, and utility as a leaving group in substitution reactions.

Comparative Reactivity and Selectivity Profiles of Analogues

The reactivity and selectivity of halogenated trifluoroacetone analogues are primarily dictated by the nature of the halogen substituents and the powerful electron-withdrawing effect of the trifluoromethyl group.

The trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making these ketones highly susceptible to nucleophilic attack. cymitquimica.com This group also enhances the thermal and chemical stability of the molecule compared to non-fluorinated haloacetones.

When comparing analogues with different halogens, the leaving-group ability is a key differentiator. The bromo substituent in 3-bromo-1,1,1-trifluoroacetone is a better leaving group than a chloro substituent in an analogous compound. This results in faster nucleophilic substitution reactions for the brominated derivatives.

Below is a comparative table summarizing the profiles of different analogues.

| Compound/Analogue Type | Key Structural Features | Reactivity Profile | Selectivity/Primary Applications |

| 3-Bromo-1,1,1-trifluoroacetone | -CF₃, -Br, C=O | High electrophilicity; undergoes nucleophilic addition and substitution (Sɴ2) at the bromine site. evitachem.com | Serves as a versatile building block for introducing trifluoromethyl groups; synthesis of heterocycles and complex bioactive molecules. evitachem.comresearchgate.net |

| 3,3-Dibromo-1,1,1-trifluoropropan-2-one | -CF₃, -CBr₂, C=O | Highly reactive electrophile; acts as a trifluoroacetylation reagent and precursor to other reactive intermediates. fluoromart.comresearchgate.net | Primarily used in the synthesis of complex heterocycles like pyrazines, imidazoles, and triazines. fluoromart.comoakwoodchemical.comrsc.org |

| Chloro-Trifluoroacetone Analogues (e.g., 1,1-Dichloro-3,3,3-trifluoroacetone) | -CF₃, -Cl, C=O | Good electrophilicity, but the chlorine is a less effective leaving group compared to bromine. | Used as intermediates in synthetic processes, such as the production of 1,1,1-trifluoroacetone itself. google.comgoogle.com |

| α,β-Unsaturated Trifluoromethyl Ketones | -CF₃, C=C double bond conjugated with C=O | Act as Michael acceptors and dienophiles in cycloaddition reactions. umich.edusemanticscholar.org | Versatile building blocks for the synthesis of a wide range of fluorinated heterocyclic compounds. umich.edusemanticscholar.org |

Synthetic Transformations Involving Brominated Trifluoroacetone Derivatives

Brominated trifluoroacetone derivatives are powerful intermediates in a variety of synthetic transformations, most notably in the construction of complex heterocyclic structures and as building blocks for bioactive molecules.

Cycloaddition Reactions: Cycloaddition reactions, where two unsaturated molecules combine to form a cyclic product, are a key application for derivatives of brominated trifluoroacetones. openstax.org These reactions are often governed by orbital symmetry and can proceed with high stereospecificity. openstax.org

Diels-Alder Reaction: This [4+2] cycloaddition is a fundamental method for forming six-membered rings. mdpi.com Derivatives like 3,3-dibromo-1,1,1-trifluoropropan-2-one can be converted into dienophiles for these reactions. For example, it is used in an intramolecular Diels-Alder cycloaddition with S-methylthiosemicarbazide to create a 3-methylthio-6-trifluoromethyl-1,2,4-triazine. oakwoodchemical.com

[3+2] Cycloadditions: These reactions are used to synthesize five-membered rings and are a common pathway for derivatives of these ketones. pku.edu.cn

Synthesis of Heterocycles: The high reactivity of the carbonyl group and the presence of good leaving groups (bromine atoms) make these compounds ideal starting materials for synthesizing a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles.

Imidazoles: 3,3-Dibromo-1,1,1-trifluoropropan-2-one reacts with aldehydes and ammonium (B1175870) hydroxide (B78521) to form 2,4-disubstituted trifluoromethyl-1H-imidazoles. rsc.org

Imidazo[1,2-a]pyridines: 3-Bromo-1,1,1-trifluoroacetone undergoes cyclization with 2-aminoazaheterocycles, like 2-aminopyridine, to yield trifluoromethyl-substituted fused heterocyclic systems. researchgate.net

Pyrazoles: 3,3-Dibromo-1,1,1-trifluoropropan-2-one is used to prepare 3,4-disubstituted pyrazole analogues, which have been investigated as potential anti-tumor agents. oakwoodchemical.com

Pyrroles: Trifluoromethyl-substituted ketones are versatile building blocks for the synthesis of trifluoromethyl pyrroles and their benzo analogues. researchgate.net

Other Heterocycles: The reactivity of these brominated ketones extends to the synthesis of pyridazinones, pyrazines, and various fused heterocyclic systems. fluoromart.comoakwoodchemical.com

The introduction of the trifluoromethyl group via these transformations is of significant interest in medicinal chemistry, as the CF₃ group can enhance properties like metabolic stability and binding affinity.

Future Research Directions and Emerging Trends in 1,1,1 Tribromotrifluoroacetone Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbonyl group in 1,1,1-Tribromotrifluoroacetone is significantly influenced by the strong electron-withdrawing nature of the adjacent trifluoromethyl and tribromomethyl groups. This electronic environment suggests that the development of novel catalytic systems could unlock unique transformations with high levels of control.

Future research is likely to focus on:

Enantioselective Catalysis: The development of catalytic enantioselective methods for reactions involving this compound is a key area of interest. For instance, catalytic and enantioselective additions of various nucleophiles to the carbonyl group could provide access to chiral tertiary alcohols with a high degree of stereocontrol. acs.org Research into catalysts that can effectively differentiate the enantiotopic faces of the carbonyl group, despite the steric bulk of the trihalomethyl groups, will be crucial.

Lewis Acid Catalysis: The use of strong Lewis acids could activate the carbonyl group towards nucleophilic attack or facilitate other transformations. Investigating a broad range of Lewis acids, from traditional metal-based catalysts to more modern organocatalysts, could reveal new reaction pathways. The design principles for strong fluoride (B91410) ion acceptors could also be adapted to develop Lewis acids that interact favorably with the fluorinated part of the molecule. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms in the tribromomethyl group offer potential sites for palladium-catalyzed cross-coupling reactions. rsc.org Developing selective catalytic systems that can activate one or more of these C-Br bonds without affecting the C-F bonds or the carbonyl group would be a significant advancement. bohrium.com This could enable the synthesis of a diverse range of derivatives with tailored properties.

A comparative look at catalytic systems for similar halogenated ketones can provide insights into potential starting points for this compound.

| Catalyst Type | Potential Application for this compound | Relevant Findings for Analogous Compounds |

| Chiral Boryl-Ammonium Catalysts | Enantioselective allylation of the carbonyl group. | High enantioselectivity achieved in the allylation of various trihalomethyl ketones. acs.org |

| Palladium/Copper Nanoparticles | Selective cross-coupling at the C-Br bonds. | Effective for a variety of carbon-carbon bond-forming reactions on polyhalogenated substrates. rsc.org |

| Lewis Acids | Activation of the carbonyl for nucleophilic additions. | Enhanced reactivity and control in reactions of ketones with electron-withdrawing groups. researchgate.net |

Integration with Continuous Flow Chemistry and Automated Synthetic Platforms

The synthesis and manipulation of highly reactive compounds like this compound can present challenges in traditional batch processes, including issues with heat and mass transfer, and safety. Continuous flow chemistry and automated synthesis platforms offer powerful solutions to these challenges. rsc.orgsoftecks.inresearchgate.netrsc.orgresearchgate.net

Future directions in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. softecks.in The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and purities. rsc.orgsoftecks.in

Automated Reaction Screening: Automated platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and reagents for the transformation of this compound. bruker.combristol.ac.ukchemistryviews.org This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones.

In-line Analysis and Process Control: Integrating in-line analytical techniques, such as IR or NMR spectroscopy, into a continuous flow setup would allow for real-time monitoring of reactions involving this compound. bruker.com This data can be used to build kinetic models and implement advanced process control strategies for optimized production.

The benefits of flow chemistry for halogenation reactions are well-documented and provide a strong rationale for its application to this compound chemistry.

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Enhanced Heat Transfer | Better control of exothermic reactions, improving safety and selectivity. softecks.in |

| Precise Control of Reaction Time | Minimization of side reactions and decomposition of unstable intermediates. |

| Improved Mixing | Increased reaction rates and yields, especially in multiphasic systems. softecks.in |

| Scalability | Facile and safe scale-up of production from laboratory to industrial quantities. nih.gov |

Exploration of Unconventional Synthetic Utilities and Transformations

The unique combination of functional groups in this compound opens the door to exploring unconventional synthetic transformations that go beyond standard carbonyl chemistry.

Potential areas for future research are:

Haloform-type Reactions: Investigating the reactivity of the tribromomethyl group in haloform-type reactions under various conditions could lead to the synthesis of valuable trifluoroacetic acid derivatives. The stability of the trifluoromethyl group under these conditions would be a key factor to study. libretexts.org

Radical Reactions: The C-Br bonds in this compound could be susceptible to homolytic cleavage to generate bromine radicals or a tribromomethyl radical. Exploring radical-mediated additions, cyclizations, and other transformations could lead to novel molecular architectures.

Synthesis of Heterocycles: this compound could serve as a versatile building block for the synthesis of complex heterocyclic compounds. researchgate.net Reactions involving both the carbonyl group and the tribromomethyl group could be designed to construct various ring systems.

The reactivity of similar polyhalogenated carbonyl compounds provides a basis for predicting novel transformations for this compound.

| Reaction Type | Potential Outcome with this compound |

| Base-induced cleavage | Formation of trifluoroacetate (B77799) and bromoform (B151600). libretexts.org |

| Reaction with nucleophiles | Substitution of one or more bromine atoms. |

| Cyclocondensation reactions | Formation of pyrazoles, pyrimidines, or other heterocycles. researchgate.net |

Advancements in Spectroscopic and Computational Methodologies for Characterization and Prediction

A thorough understanding of the structure, properties, and reactivity of this compound relies heavily on advanced spectroscopic and computational techniques.

Future advancements are expected in:

Advanced Spectroscopic Characterization: While standard techniques like NMR and IR are essential, more advanced methods could provide deeper insights. For example, solid-state NMR could be used to study the compound's structure and dynamics in the solid state. The spectroscopic characterization of related brominated trifluoromethyl compounds can serve as a guide for interpreting the spectra of this compound. nih.gov

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the reaction mechanisms of this compound, predict the selectivity of different transformations, and guide the design of new experiments. researchgate.netwuxibiology.com Computational analysis of other polyhalogenated organic compounds has proven to be a valuable tool. researchgate.netacs.org

Prediction of Physicochemical Properties: Computational models can be employed to predict key physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for potential applications in materials science and medicinal chemistry. nih.gov

The following table summarizes spectroscopic and computational methods and their potential applications to this compound.

| Technique | Potential Application for this compound |

| ¹⁹F and ¹³C NMR Spectroscopy | Elucidation of the electronic environment of the fluorine and carbon atoms. nih.gov |

| Infrared (IR) Spectroscopy | Identification of the carbonyl stretching frequency and its shifts upon reaction. orgsyn.org |

| Mass Spectrometry | Determination of the molecular weight and fragmentation patterns. orgsyn.org |

| Density Functional Theory (DFT) | Calculation of reaction pathways, transition states, and spectroscopic parameters. researchgate.net |

Rational Design of Next-Generation Polyhalogenated Fluorinated Reagents

The insights gained from studying the chemistry of this compound can be leveraged for the rational design of new and improved polyhalogenated fluorinated reagents for a variety of synthetic applications.

Key areas for future development include:

New Trifluoromethylating and Tribromomethylating Agents: Based on the reactivity patterns of this compound, new reagents for the introduction of trifluoromethyl and tribromomethyl groups into organic molecules could be designed.

Fluorinated Building Blocks: this compound and its derivatives could serve as versatile building blocks for the synthesis of more complex fluorinated molecules with desirable properties. The introduction of fluorine into organic molecules can significantly impact their biological activity and material properties. mdpi.commdpi.com

Reagents with Tunable Reactivity: By modifying the substituents on the carbon backbone, it may be possible to fine-tune the reactivity of the carbonyl group and the trihalomethyl groups, leading to reagents with tailored applications. The principles of designing strong fluoride ion acceptors could be applied to modulate the Lewis acidity of related compounds. researchgate.net

The design of new reagents will be guided by a deep understanding of structure-activity relationships and the principles of green chemistry, aiming for reagents that are not only effective but also safe and environmentally benign. acsgcipr.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.